Product packaging for Hexafluoroacetone azine(Cat. No.:CAS No. 1619-84-7)

Hexafluoroacetone azine

Cat. No.: B162196
CAS No.: 1619-84-7
M. Wt: 328.06 g/mol
InChI Key: SZLJMGDRBNZIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fluorinated Organic Chemistry

The field of fluorinated organic chemistry focuses on the synthesis, properties, and applications of organic compounds containing fluorine atoms. The introduction of fluorine can dramatically alter the physical, chemical, and biological properties of a molecule. Hexafluoroacetone (B58046) azine serves as a prime example of a perfluorinated compound, where all hydrogen atoms on the carbon skeleton have been replaced by fluorine. This high degree of fluorination leads to enhanced thermal stability, chemical resistance, and unique electronic characteristics. cymitquimica.com The compound is derived from hexafluoroacetone, a key industrial chemical. wikipedia.orgnih.gov

Significance as a Highly Fluorinated Azine Compound

Azines are a class of compounds containing a C=N-N=C functional group. scribd.com Hexafluoroacetone azine is particularly notable due to its high fluorine content. This feature makes it a versatile reagent in various chemical transformations, particularly in cycloaddition reactions. researchgate.netdntb.gov.uascilit.com It can act as a 1,3-dipole, reacting with various dienophiles and dipolarophiles to form a diverse array of heterocyclic structures. researchgate.netresearchgate.netdoi.org The electron-withdrawing nature of the trifluoromethyl groups significantly influences its reactivity, making it a subject of interest for mechanistic studies and synthetic applications. acs.orgthieme-connect.de

Historical Development of Research on this compound

Research into this compound has evolved over several decades. Early studies focused on its synthesis and basic reactivity. A significant body of work has explored its utility in "criss-cross" cycloaddition reactions, a term used to describe the reaction of azines with two moles of a dienophile. researchgate.netdntb.gov.uascilit.comrsc.org These reactions have been shown to produce complex polycyclic nitrogen-containing compounds. researchgate.net Further research has delved into its reactions with a variety of reagents, including olefins, alkynes, and nucleophiles, leading to the synthesis of novel pyrazolines, pyrazoles, and other heterocyclic systems. researchgate.netdoi.orgrsc.org Spectroscopic studies, including NMR, have been instrumental in characterizing the structures of the resulting products and understanding the reaction mechanisms. epa.govacs.org More recent investigations have even explored its behavior in dissociative electron attachment studies. frontiersin.orgfu-berlin.de

Interactive Data Table: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C6F12N2 localpharmaguide.comnih.gov
Boiling Point 67-68 °C chemicalbook.comlocalpharmaguide.com
Density 1.439 g/mL at 25 °C chemicalbook.comlocalpharmaguide.com
Refractive Index n20/D 1.3 chemicalbook.comlocalpharmaguide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6F12N2 B162196 Hexafluoroacetone azine CAS No. 1619-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylideneamino)propan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12N2/c7-3(8,9)1(4(10,11)12)19-20-2(5(13,14)15)6(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLJMGDRBNZIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN=C(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408129
Record name Hexafluoroacetone azine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1619-84-7
Record name Hexafluoroacetone azine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexafluoroacetone azine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Hexafluoroacetone Azine

Established Synthetic Routes for Hexafluoroacetone (B58046) Azine Formation

The synthesis of hexafluoroacetone azine, ((CF₃)₂C=N-)₂, can be achieved through several established methods. Conventionally, azines are synthesized via the condensation reaction of hydrazine (B178648) with two equivalents of a ketone or aldehyde. scribd.com For this compound, this involves the reaction of hexafluoroacetone with hydrazine. csic.es

A significant alternative route utilizes the dimer of hexafluorothioacetone (B74735), 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithiethane, as a key precursor. Research has demonstrated that this dimer reacts directly with specific carbonyl reagents to yield hexafluoroacetone derivatives. In one such synthesis, anhydrous hydrazine is added to a solution of the hexafluorothioacetone dimer in acetonitrile. This reaction, conducted at room temperature, produces this compound along with hexafluoroacetone hydrazone. oup.com

The choice of method can depend on the availability of precursors and desired reaction conditions. The direct condensation is conceptually straightforward, while the use of the thioacetone (B1215245) dimer provides a pathway from a stable, liquid precursor. oup.com

Role of Hexafluoroacetone and Related Precursors in Azine Synthesis

The synthesis of this compound is fundamentally reliant on the unique chemical properties of hexafluoroacetone and its derivatives. Hexafluoroacetone itself is a highly electrophilic ketone. The powerful electron-withdrawing effect of its two trifluoromethyl groups makes the carbonyl carbon exceptionally susceptible to nucleophilic attack, which is the key step in the reaction with hydrazine to form the azine. acs.org

Several precursors are instrumental in the synthesis:

Hexafluoroacetone: As the primary building block, its reaction with hydrazine is a direct route to the azine. csic.es

Hexafluoroacetone Imine: This imine is a crucial intermediate. It can be reacted with anhydrous hydrazine to produce hexafluoroacetone hydrazone, a direct precursor that can subsequently form the azine. orgsyn.orgorgsyn.org The preparation of the hydrazone from the imine is a key step in related syntheses. orgsyn.org

Hexafluorothioacetone Dimer: This stable, dimeric form of the otherwise unstable hexafluorothioacetone serves as a convenient and effective starting material. oup.com Its structure, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithiethane, can be synthetically manipulated to generate hexafluoroacetone derivatives. oup.comgoogle.comgoogle.com The reaction of this dimer with hydrazine provides a reliable pathway to the azine and its hydrazone. oup.comoup.com

These precursors provide chemists with versatile starting points for accessing the this compound structure, accommodating different synthetic strategies and available reagents.

Preparation of N-Substituted Hexafluoroisopropylideneimines as Key Intermediates

N-Substituted hexafluoroisopropylideneimines, with the general formula (CF₃)₂C=NR, are important intermediates in the synthesis of various hexafluoroisopropyl compounds. oup.com While not direct precursors to the unsubstituted azine, their synthesis highlights the reactivity of hexafluoroacetone-derived synthons.

Several methods for their preparation have been established:

From Hexafluorothioacetone Dimer: A convenient and general method involves the reaction of the hexafluorothioacetone dimer with primary amines. oup.comresearchgate.net N-aryl- and N-alkylhexafluoroisopropylideneimines have been successfully prepared by treating the dimer with the corresponding aryl or alkyl amines, such as aniline, n-propylamine, and n-butylamine. oup.com

From Hexafluoroacetone: The direct reaction of hexafluoroacetone with primary amines (like ammonia (B1221849) or methylamine) forms an initial adduct. Subsequent dehydration of this adduct yields the N-substituted imine. oup.com However, achieving preferential water elimination for a broad range of amines can be challenging. oup.com

Wittig-like Reaction: N-phenylhexafluoroisopropylideneimine can be prepared through a Wittig-like reaction involving hexafluoroacetone and phenylisocyanate, catalyzed by triphenylphosphine (B44618) oxide. oup.com

These synthetic routes provide access to a class of imines that are valuable for further chemical transformations. oup.com

Reactivity Profiles and Mechanistic Investigations of Hexafluoroacetone Azine

Criss-Cross Cycloaddition Reactions

The criss-cross cycloaddition is a characteristic reaction of hexafluoroacetone (B58046) azine, involving a formal [3+2] cycloaddition of the azine with two molecules of a dipolarophile. researchgate.netthieme-connect.de This reaction proceeds via two consecutive 1,3-dipolar cycloaddition steps, yielding bicyclic heterocyclic systems. researchgate.net The electron-deficient nature of hexafluoroacetone azine makes it particularly reactive towards electron-rich unsaturated compounds. researchgate.netrsc.org

Reactivity with Electron-Rich Olefins and Acetylenes

This compound readily reacts with electron-rich olefins and acetylenes. rsc.orgrsc.org Thermal reactions with terminal olefins such as ethylene (B1197577), propene, and but-1-ene at temperatures between 160-180°C result in high yields of 1,5-diazabicyclo[3.3.0]octanes, which are 1:2 adducts. rsc.org Similarly, acetylene (B1199291) reacts under these conditions to form the corresponding 1,5-diazabicyclo[3.3.0]octa-2,6-diene. rsc.org Photochemical conditions can also promote these reactions with olefins, leading to the same products. rsc.org

The reaction's outcome is sensitive to the structure of the olefin. While terminal olefins yield criss-cross adducts, more substituted olefins like cis- or trans-but-2-ene and cyclohexene (B86901) give products consistent with the formal addition of a bis(trifluoromethyl)carbene moiety. researchgate.netrsc.org For instance, the reaction with but-2-ene produces 1,2-dimethyl-3,3-bis(trifluoromethyl)cyclopropane. rsc.org

With acetylenes, this compound also undergoes criss-cross cycloaddition to yield 1,5-diazabicyclo[3.3.0]octa-2,6-dienes. researchgate.netcsic.es The reaction has been demonstrated with various acetylenes, including phenylacetylene (B144264) and methyl propiolate. researchgate.net

Table 1: Criss-Cross Cycloaddition Products of this compound with Olefins and Acetylenes

Reactant Product Yield (%) Conditions Reference
Ethylene 2,2,6,6-Tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octane 58 160-180°C rsc.org
Propene 3,7-Dimethyl-2,2,6,6-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octane 51 160-180°C rsc.org
But-1-ene 3,7-Diethyl-2,2,6,6-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octane 78 160-180°C rsc.org
Acetylene 2,2,6,6-Tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octa-2,6-diene High 160-180°C rsc.org
1-Decene 2,6-Dioctyl-4,4,8,8-tetrakis(trifluoromethyl)-1,5-diazobicyclo rsc.orgrsc.orgoctane 15 160°C, 48h nih.gov

Regioselectivity and Stereochemical Aspects of Adduct Formation

The criss-cross cycloaddition of this compound exhibits specific regioselectivity and stereochemistry. In reactions with unsymmetrical alkynes, the regiochemistry of the cycloaddition steps is a key consideration. researchgate.net For example, the reaction with phenylacetylene yields only one regioisomer, 3,7-diphenyl-2,2,6,6-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octa-2,6-diene. thieme-connect.de However, with methyl propiolate, a mixture of three regioisomers is formed. thieme-connect.de

The stereochemistry of the adducts is also influenced by the reactants. The reaction with cyclopentadiene (B3395910) at 20°C produces a mixture of cis- and trans-criss-cross 2:1 adducts. rsc.org The stereochemistry of cycloaddition reactions is generally determined by the reactants and the reaction mechanism, with many being highly stereoselective. numberanalytics.com In 1,3-dipolar cycloadditions, the reaction is typically stereospecific with respect to the dipolarophile. wikipedia.org

Elucidation of Azomethine Imine Intermediates in Cycloaddition Pathways

The mechanism of the criss-cross cycloaddition involves the formation of azomethine imine intermediates. researchgate.netrsc.org These intermediates are 1,3-dipoles that are typically transient and are trapped by a second molecule of the dipolarophile. thieme-connect.de In some cases, these azomethine imines can be isolated. For example, the reaction of this compound with olefins like isobutylene (B52900) allows for the isolation of a stable azomethine imine. thieme-connect.dersc.org The reaction with ethoxyacetylenes and ynamines has also provided evidence for the intermediacy of azomethine imines. researchgate.net

The formation of the azomethine imine is the first step in the two-step cycloaddition process. researchgate.net This intermediate then undergoes a second 1,3-dipolar cycloaddition with another molecule of the olefin or acetylene to form the final bicyclic product. researchgate.net The stability and reactivity of the azomethine imine can be influenced by steric and electronic effects. thieme-connect.de

Reactions with Dienes: Formation of Complex Polycyclic Systems

This compound reacts with dienes to form complex polycyclic systems, primarily through pathways involving azomethine imine intermediates. rsc.org The reaction with buta-1,3-diene, 2-methylbuta-1,3-diene, and 2,3-dimethylbuta-1,3-diene proceeds mainly via these intermediates. rsc.org For example, the reaction with buta-1,3-diene yields a mixture of isomeric criss-cross adducts. rsc.org

In the case of 2,3-dimethylbuta-1,3-diene, a Diels-Alder adduct is also formed in low yield, highlighting a competing reaction pathway. rsc.org The reaction with cyclic dienes like cyclopentadiene and norbornadiene also leads to criss-cross adducts. rsc.org The reaction with cycloheptatriene (B165957) at 70°C results in a complex mixture of products, including a criss-cross adduct and a [3+6] cycloadduct. researchgate.net

Table 2: Products from the Reaction of this compound with Dienes

Diene Major Product Type Comments Reference
Buta-1,3-diene Criss-cross adducts Mixture of isomers rsc.org
2,3-Dimethylbuta-1,3-diene Azomethine imine derived products, Diels-Alder adduct Diels-Alder adduct in 8% yield rsc.org
Cyclopentadiene cis- and trans- Criss-cross adducts Ratio of 1:5 rsc.org
Norbornadiene Azomethine imine derived products - rsc.org
Cycloheptatriene Complex mixture Includes criss-cross and [3+6] cycloadducts researchgate.net

Criss-Cross Cycloaddition with Diisocyanates and its Polymeric Implications

The criss-cross cycloaddition of this compound has been extended to reactions with diisocyanates, which has significant implications for polymer synthesis. researchgate.net This reaction provides a pathway to produce polymers with unique structures. researchgate.net The reaction between aromatic aldazines and diisocyanates has been studied to optimize monomer reactivity and the properties of the resulting polymers, such as solubility and glass transition temperature. researchgate.net A notable feature of this polymerization is that the resulting polymers have exclusively isocyanate end groups, regardless of the monomer stoichiometry or conversion. researchgate.net

Carbene-Generating Pathways and Radical Processes

While criss-cross cycloadditions are a major reaction pathway for this compound, under certain conditions, it can also be a source of bis(trifluoromethyl)carbene or engage in radical processes. The thermal reaction of this compound with cis- or trans-but-2-ene and cyclohexene yields products that are formally derived from the addition of bis(trifluoromethyl)carbene, though the involvement of the free carbene is debated. researchgate.netrsc.org

Pyrolysis of this compound at high temperatures (570°C) produces hexafluoroethane (B1207929) and trifluoroacetonitrile, rather than products expected from bis(trifluoromethyl)carbene. rsc.org However, reactions with alkanes are suggested to proceed through a radical mechanism where the diazo compound, bis(trifluoromethyl)diazomethane, is formed as a secondary product, which then generates the carbene. researchgate.net The reaction of this compound with cyclohexane (B81311) has been proposed to occur via a radical double chain mechanism. acs.org Furthermore, the decomposition of 3,3-bis(trifluoromethyl)-3H-diazirine at 150°C in the presence of cis,cis-1,5-cyclooctadiene gives the corresponding cyclopropane (B1198618), indicating carbene generation. acs.org

Postulated Involvement of Bis(trifluoromethyl)carbene

The thermal reactions of this compound with certain olefins, such as cis- or trans-but-2-ene and cyclohexene, yield products that are formally the result of addition and insertion reactions of bis(trifluoromethyl)carbene ((CF₃)₂C:). researchgate.netrsc.org For instance, the reaction with cyclohexene produces 7,7-bis(trifluoromethyl)norcarane, a cyclopropane derivative characteristic of carbene addition. rsc.org Similarly, reactions with 2-methylbut-2-ene and 2,3-dimethylbut-1-ene also afford products consistent with carbene-olefin adducts. rsc.org

However, the direct formation of a free bis(trifluoromethyl)carbene intermediate from the azine under these thermal conditions (typically 160–180°C) is considered unlikely. researchgate.netrsc.org this compound itself is stable up to 240°C. rsc.org The formation of the carbene has been suggested to occur as a secondary process, particularly in reactions with alkanes, where a radical mechanism is proposed to first form the diazo compound, (CF₃)₂CN₂, which then decomposes to the carbene. researchgate.net It is noted that bis(trifluoromethyl)diazomethane is a well-established precursor for generating bis(trifluoromethyl)carbene for various chemical reactions. orgsyn.orgorgsyn.org

Differentiation between Concerted and Carbene-Mediated Mechanisms

A key aspect of the reactivity of this compound is the divergence between pathways that suggest a carbene intermediate and those that favor a concerted mechanism. The type of product formed is highly dependent on the structure of the olefin reactant. rsc.orgrsc.org

While electron-rich olefins like but-2-ene and cyclohexene give products that appear to be derived from a carbene, researchgate.netrsc.org olefins of the type CH₂=CHR (where R = H, Me, or Et) react thermally to yield "criss-cross" (1,3-:4,2-) cycloadducts. researchgate.netrsc.org This type of reaction, which has been studied with various alkynes and diolefins, is characteristic of a 1,3-dipolar cycloaddition mechanism, suggesting a concerted or stepwise process involving an azomethine imine intermediate rather than a free carbene. researchgate.netdntb.gov.ua

The doubt surrounding the involvement of a free carbene in reactions that yield carbene-like products stems from the reaction conditions. researchgate.net The thermal stability of the azine suggests that an alternative, lower-energy pathway, possibly a concerted mechanism that avoids the high-energy carbene intermediate, is in operation. rsc.org The pyrolysis of the azine at very high temperatures (570°C) results in hexafluoroethane and trifluoroacetonitrile, which are not the expected products from the intermediacy of bis(trifluoromethyl)carbene. rsc.org

Thermal Decomposition Characteristics and Radical Chain Mechanisms

The thermal decomposition of this compound and its reactions with saturated hydrocarbons point towards the operation of radical chain mechanisms. The reaction with cyclohexane, for example, is reported to proceed via a radical double chain mechanism. acs.org Similarly, its reaction with other alkanes is also understood to involve a radical pathway. researchgate.net

In these mechanisms, the initiation step is thought to generate radical species that then propagate a chain reaction. For reactions with alkanes, this involves the formation of the diazo compound (CF₃)₂CN₂ as a secondary process, which can then lead to the carbene. researchgate.net The thermal decomposition of related perfluoroalkyl compounds also shows cleavage of C-C and C-O bonds, leading to the formation of various radical intermediates. nih.gov These radical processes are distinct from the concerted cycloadditions observed with certain unsaturated substrates. mdpi.comwikipedia.org At high temperatures (570°C), the pyrolysis of this compound yields hexafluoroethane and trifluoroacetonitrile, indicating a fragmentation pathway that differs significantly from both the cycloaddition and the lower-temperature carbene-adduct forming reactions. rsc.org

Electron Attachment and Fragmentation Dynamics

The interaction of this compound with low-energy electrons provides significant insight into its intrinsic molecular properties and bond stabilities, revealing highly selective fragmentation pathways.

Low Energy Electron Attachment Phenomena

When exposed to low-energy electrons, this compound undergoes dissociative electron attachment (DEA), a resonant process where the molecule captures an electron to form a transient negative ion (TNI). nih.gov This TNI can then rapidly dissociate into a stable anion and one or more neutral fragments. nih.gov

Experimental studies show that this compound is highly sensitive to sub-excitation electrons (<3 eV). researchgate.net In the very low energy range, from approximately 0 to 1 eV, the primary fragment ion observed is (CF₃)₂CN⁻. rsc.org This ion results from the symmetric cleavage of the central N–N bond. rsc.orgrsc.org At energies above 2 eV, a series of other fragment ions are formed, including F⁻, CF₃⁻, and (CF₃)₂C⁻, which arise from simple bond cleavages. rsc.orgrsc.org

Energy Selective Excision of Molecular Fragments (e.g., Cyanide Anion)

One of the most remarkable findings in the study of this compound is the highly energy-selective formation of the cyanide anion (CN⁻). rsc.orgrsc.org This process occurs within a pronounced, narrow resonance centered at an incident electron energy of 1.35 eV. researchgate.netrsc.orgresearchgate.net The formation of CN⁻ is the exclusive decomposition channel at this specific energy. rsc.org

This reaction is notable because it involves a complex rearrangement and the cleavage of multiple bonds within the parent molecule, rather than a simple bond scission. rsc.orgresearchgate.net The formation of CN⁻ at such a low energy is thermodynamically promoted by the formation of stable neutral products, such as hexafluoroethane (C₂F₆). nih.govskemman.is This phenomenon highlights how the formation of highly stable neutral molecules can drive reaction channels that would otherwise be thermochemically inhibited. nih.govskemman.is

Theoretical Description of Anion Formation and Geometry Relaxation

Theoretical investigations using ab initio calculations complement the experimental findings and provide a deeper understanding of the anion formation process. rsc.orgrsc.org Calculations predict that this compound has a positive adiabatic electron affinity of approximately 2 eV. rsc.orgrsc.org This indicates that the formation of the anion is an energetically favorable process.

Upon electron attachment, the resulting anion undergoes significant structural changes. The geometry of the relaxed anion is considerably distorted compared to that of the neutral molecule. rsc.orgrsc.org The calculations suggest that the symmetric N-N bond rupture that produces the (CF₃)₂CN⁻ fragment at low energies is induced by intramolecular vibrational redistribution (IVR), leading to vibrational predissociation after the electron is captured into a specific molecular orbital. rsc.org These theoretical models are crucial for rationalizing the observed fragmentation patterns and the high selectivity of processes like the excision of the cyanide anion.

Data Tables

Table 1: Fragment Ions from Low-Energy Electron Attachment to this compound

Fragment IonFormulaObserved Resonance Energy (eV)Notes
(Trifluoromethyl)cyanide Anion(CF₃)₂CN⁻< 1 (peaks at 0.1 and 0.4)Formed by symmetric N-N bond cleavage. rsc.org
Cyanide AnionCN⁻1.35Exclusive fragment at this resonance; involves molecular rearrangement. rsc.orgrsc.org
Fluoride AnionF⁻> 2Formed via simple bond cleavage. rsc.orgrsc.org
Trifluoromethyl AnionCF₃⁻> 2Formed via simple bond cleavage. rsc.orgrsc.org
Bis(trifluoromethyl)methylidene Anion(CF₃)₂C⁻> 2Formed via simple bond cleavage. rsc.orgrsc.org

Polymerization Chemistry Initiated by Hexafluoroacetone Azine

Mechanisms of Criss-Cross Addition Polymerization

The primary polymerization route involving hexafluoroacetone (B58046) azine is the "criss-cross" cycloaddition, a thermally induced reaction that proceeds through two sequential 1,3-dipolar cycloadditions. researchgate.net This mechanism is particularly effective when hexafluoroacetone azine reacts with compounds containing two C=C or C=N double bonds, such as diolefins and diisocyanates. researchgate.net

The reaction is initiated by the thermal activation of the this compound, which then engages with a dipolarophile (like an olefin or isocyanate). In the reaction with olefins, this compound reacts with electron-rich alkenes to form "criss-cross" (1,3-:4,2-) adducts. researchgate.netrsc.org For instance, the thermal reaction with olefins like ethylene (B1197577) or propene occurs at temperatures between 160–180°C. researchgate.net Similarly, it reacts with alkynes to produce 1,5-diazabicyclo[3.3.0]octa-2,6-dienes. researchgate.net In certain reactions, such as those with ethoxyacetylenes, the existence of an azomethine imine intermediate can be demonstrated, confirming the stepwise nature of the 1,3-dipolar cycloaddition. researchgate.net

While the 1,3-dipolar cycloaddition is the most prominent pathway, a radical chain mechanism has also been proposed for the reaction of this compound under specific conditions, such as with cyclohexane (B81311). researchgate.net However, for polymerization with diolefins and diisocyanates, the criss-cross cycloaddition is the key mechanism, offering a controlled way to build polymer chains. researchgate.net This method is advantageous because the starting materials, azines and diolefins or diisocyanates, are generally stable and can be purified, minimizing side reactions when conditions are appropriately controlled. researchgate.net

Synthesis of Novel Polymeric Architectures via Azine Incorporation

The criss-cross cycloaddition reaction of this compound is a versatile tool for synthesizing various advanced polymeric architectures. Researchers have utilized this reaction to create linear polymers, telechelics, and even more complex structures like hyperbranched polymers. researchgate.nettu-dresden.de

The reaction between this compound and different diolefins has been explored specifically for preparing soluble polymers. researchgate.net A significant application lies in the synthesis of telechelics, which are polymers with reactive functional groups at their chain ends. When this compound reacts with diisocyanates, the resulting polymers uniquely possess isocyanate end groups, irrespective of the monomer stoichiometry or the reaction conversion. researchgate.net This feature makes the process ideal for creating prepolymers that can be used as hard segments in segmented block copolymers. researchgate.net For example, prepolymers synthesized from 4-methoxybenzaldazine and 4,4′-diisocyanatodiphenyl ether have been used to create block copolymers that exhibit elastomeric properties. researchgate.net

The ability to form complex heterocyclic structures through this cycloaddition also opens pathways to hyperbranched polymers. researchgate.net These highly branched, three-dimensional macromolecules have distinct properties compared to their linear analogs, and the use of this compound provides a route to fluorinated versions with unique characteristics.

Structural Characterization of Resulting Polymers from this compound

The incorporation of hexafluoroacetone into a polymer backbone introduces the 1,1,1,3,3,3-hexafluoroisopropylidene (HFIP) group, which significantly influences the material's properties. researchgate.net Polymers derived from this compound are often characterized by a desirable combination of traits. researchgate.net

Key properties imparted by the HFIP function include:

Enhanced Solubility : The bulky, fluorinated groups disrupt chain packing, making the polymers soluble in a wider range of organic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and chloroform. researchgate.net

Improved Thermal Stability : These polymers exhibit high thermal decomposition temperatures. researchgate.net

Higher Glass Transition Temperature (Tg) : The rigid HFIP group restricts chain mobility, leading to an increased Tg. researchgate.net

Reduced Crystallinity and Color : The polymers are typically amorphous, which allows them to form transparent and flexible thin films. researchgate.net

Lower Dielectric Constant and Water Absorption : The fluorine content leads to more hydrophobic materials with lower dielectric constants. researchgate.net

Research findings have quantified these characteristics for various polymers synthesized using hexafluoroacetone derivatives.

Table 1: Properties of Polymers Derived from this compound
Polymer TypeWeight-Average Molecular Weight (Mw)Glass Transition Temperature (Tg)5% Weight Loss Temperature (TGA)SolubilityReference
Trifluoromethylated PolymersNot specified143°C to 178°C> 443°CGood researchgate.net
Copolymers with BHPX units78,900–81,500180°C to 216°C525°C to 544°CSoluble in NMP, DMF, THF, Chloroform researchgate.net

These polymers are typically amorphous, allowing for the casting of tough, optically clear films with high transmittance in the visible region. researchgate.net

Influence of Polymerization Conditions on Polymerization Kinetics and Macromolecular Topology

The outcome of polymerization initiated by this compound is highly dependent on the experimental conditions, which affect both the reaction kinetics and the final macromolecular topology (e.g., linear, branched). rsc.orgkinampark.com

For the criss-cross cycloaddition, temperature is a critical parameter. Thermal reactions with many olefins require temperatures in the range of 160–180°C to proceed efficiently. researchgate.net However, with more reactive olefins, such as those of the type CH2:CMeR, the reaction can occur at much lower temperatures of 60–70°C. researchgate.net Careful control of reaction conditions is essential to promote the desired cycloaddition pathway and prevent potential side reactions. researchgate.net

The choice of reactants and their concentrations significantly influences the polymerization kinetics and the structure of the resulting polymer. nih.gov For example, the reactivity of the chosen diolefin or diisocyanate will dictate the rate of polymerization and the properties of the final product, such as solubility and glass transition temperature. researchgate.net

Synthesis of Diverse Heterocyclic Systems Derived from Hexafluoroacetone Azine

Formation of Perfluorinated Pyrazolines and Pyrazoles

The synthesis of perfluorinated pyrazolines and pyrazoles from hexafluoroacetone (B58046) azine represents a significant area of research in heterocyclic chemistry. These reactions often proceed through cycloaddition pathways, yielding five-membered nitrogen-containing rings with a high degree of fluorination.

Routes to Pyrazoles Involving Trifluoromethyl Group Migration

A notable route to N-(perfluoro-t-butyl)pyrazoles from hexafluoroacetone azine involves a reaction with alkoxyacetylenes. rsc.orgrsc.org This transformation is believed to proceed through an azomethine imide intermediate, which then undergoes a rearrangement characterized by an apparent Current time information in Bangalore, IN.csic.es migration of a trifluoromethyl group. rsc.orgrsc.org This process ultimately leads to the formation of 1-(nonafluoro-t-butyl)-3-trifluoromethylpyrazoles. rsc.orgrsc.org The reaction underscores a unique pathway for the synthesis of N-perfluoro-t-butyl substituted pyrazoles. google.com

Synthesis of 3-Pyrazoline Derivatives via Cycloaddition

This compound can undergo a criss-cross cycloaddition reaction with acetylenes to furnish 3-pyrazoline derivatives. csic.esresearchgate.net This reaction showcases the ability of the azine system to function as a 1,3-dipolar species in [3+2] cycloaddition reactions. researchgate.net The reaction of this compound with electron-rich olefins can also lead to the formation of cyclopropane (B1198618) derivatives or criss-cross addition products, highlighting the diverse reactivity of the azine. rsc.org The synthesis of pyrazolines can also be achieved through the cyclocondensation of α,β-ethylenic ketones with hydrazine (B178648) derivatives, followed by oxidation to yield the pyrazole (B372694) ring. nih.gov

Construction of Diazabicyclo[3.3.0]octane Skeletons

This compound is known to react with dienophiles in what is termed a "criss-cross" addition to form 1,5-diazabicyclo[3.3.0]octane derivatives. scilit.comscribd.com This reaction typically involves the reaction of the azine with two moles of a dienophilic compound. scribd.com Specifically, the reaction of this compound with alkynes such as acetylene (B1199291), phenylacetylene (B144264), and methyl propiolate yields 1,5-diazabicyclo[3.3.0]octa-2,6-dienes. researchgate.net The mechanism is understood to proceed through two consecutive 1,3-dipolar cycloaddition steps. researchgate.net The study of these reactions has been aimed at both understanding the reaction mechanism and the preparation of soluble polymers. researchgate.net

Reactions Leading to Spirophosphoranes and Other Bridged Ring Systems

The reaction of this compound with various phosphorus compounds can lead to the formation of spirophosphoranes and other bridged ring systems. For instance, tricoordinate organophosphorus derivatives react with hexafluoroacetone to yield chiral monocyclic phosphoranes. nih.gov Additionally, the oxidation of bis[bis(dialkylamino)phosphinyl]methanes with hexafluoroacetone results in the quantitative formation of carbodiphosphoranes, rather than the expected dioxaphospholane heterocycles. rsc.org These reactions highlight the utility of hexafluoroacetone in constructing complex phosphorus-containing heterocyclic scaffolds.

Exploration of Novel Fused and Bridged Heterocyclic Scaffolds

The reactivity of this compound has been harnessed to explore a variety of novel fused and bridged heterocyclic scaffolds. umb.edumdpi.comderpharmachemica.comnih.govchemrj.org For example, 1,3-dipolar [3+2] cycloadditions are a key strategy for constructing poly-heterocyclic ring systems. umb.edu The synthesis of novel fused-heterocyclic scaffolds can be achieved through diastereoselective decarboxylative [3+2] cycloadditions and subsequent aza-Wittig reactions. umb.edu The development of new synthetic methods continues to expand the library of accessible heterocyclic structures with potential applications in various fields. chemrj.orgsioc-journal.cn

Theoretical and Computational Investigations of Hexafluoroacetone Azine

Electronic Structure Analysis and Molecular Orbital Theory Applications

The reactivity of hexafluoroacetone (B58046) azine is fundamentally governed by its electronic structure, particularly the distribution of electrons in its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oregonstate.edunumberanalytics.com The presence of highly electronegative trifluoromethyl (CF3) groups significantly influences the electron density of the azine's C=N-N=C backbone.

Molecular Orbital (MO) theory is instrumental in explaining the reactivity of organic molecules. numberanalytics.comwiley-vch.de The energy and localization of the HOMO indicate the site of electrophilic attack, while the LUMO shows where a nucleophile is likely to add electrons. oregonstate.edu For hexafluoroacetone azine, this framework is crucial for understanding its participation in various reactions. For instance, the specific arrangement of its frontier orbitals allows the azine system to function as a 1,3-dipolar species, a key characteristic that enables its participation in [3+2] cycloaddition reactions. researchgate.net Computational studies on related azine systems have utilized methods like Density Functional Theory (DFT) at the B3LYP/6-31G(d) level to analyze the HOMO-LUMO gap and electrostatic potential, which are indicators of reactivity.

Table 1: Key Electronic Features of this compound and Their Implications

Electronic FeatureDescriptionImplication for Reactivity
Electron-Withdrawing CF3 Groups The fluorine atoms pull electron density away from the C=N-N=C core.Lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack and enhancing its reactivity in cycloadditions.
Frontier Molecular Orbitals (FMOs) The HOMO and LUMO are primarily localized on the azine backbone.The molecule can act as a 1,3-dipole in cycloaddition reactions. researchgate.net
Azine System (C=N-N=C) Provides a conjugated system of π-electrons.Facilitates delocalization of electrons, which is crucial for the stability of intermediates in multi-step reactions. scribd.com

Computational Modeling of Reaction Mechanisms, Transition States, and Intermediates

Computational modeling has been essential in mapping the complex reaction mechanisms of this compound. A prominent example is the "criss-cross" cycloaddition, which involves two sequential 1,3-dipolar cycloaddition steps. researchgate.net Theoretical studies help to identify the transition states and intermediates that govern the reaction's outcome.

Key findings from computational modeling include:

Criss-Cross Cycloaddition: This reaction with alkynes and olefins yields bicyclic compounds like 1,5-diazabicyclo[3.3.0]octa-2,6-dienes. researchgate.netrsc.org Computational studies can elucidate the regiochemistry of these cycloaddition steps. researchgate.net

Intermediate Identification: In reactions with certain substrates like ethoxyacetylenes, the intermediacy of an azomethine imine has been computationally and experimentally supported. researchgate.netacs.org This 1,3-dipolar intermediate is crucial for the formation of the final products. acs.org

Radical Mechanisms: For reactions with alkanes such as cyclohexane (B81311), a radical double chain mechanism has been proposed, distinct from the polar cycloaddition pathways. acs.org This suggests that the reaction conditions and substrate determine the operative mechanism.

Diverse Intermediates: Depending on the reactant, various intermediates have been identified or proposed. For example, the reaction with cycloheptatriene (B165957) can lead to the formation of a diaziridine intermediate through a [3+6] cycloaddition pathway, alongside other products. researchgate.net

Table 2: Computationally Investigated Reaction Mechanisms and Intermediates

Reactant TypeProposed MechanismKey Intermediate(s)Product Type
Alkenes/Alkynes"Criss-Cross" Cycloaddition researchgate.netrsc.orgAzomethine imine researchgate.netacs.org1,5-Diazabicyclo[3.3.0]octanes researchgate.net
Electron-rich Olefins[3+2] Cycloaddition acs.org1,3-Dipole acs.orgCycloadducts rsc.orgacs.org
Alkanes (e.g., Cyclohexane)Radical Double Chain acs.orgRadical speciesAddition/Insertion products acs.org
Dienes (e.g., Cycloheptatriene)[3+6] Cycloaddition, Ene reaction researchgate.netDiaziridine, Ene adductsBicyclic compounds researchgate.net

Prediction of Adiabatic Electron Affinities and Anionic Species Geometries

The interaction of this compound with low-energy electrons has been a subject of detailed theoretical investigation, particularly focusing on dissociative electron attachment (DEA). skemman.isresearchgate.net These studies predict the molecule's ability to capture an electron and the subsequent fate of the resulting transient negative ion (TNI).

Ab initio calculations have been employed to predict the adiabatic electron affinity (AEA) of this compound, which is the energy released when an electron is added to the neutral molecule and the resulting anion relaxes to its lowest energy geometry. researchgate.net The predicted AEA is approximately 2 eV. researchgate.net A significant finding from these calculations is that the geometry of the relaxed anion is considerably distorted compared to the neutral molecule's structure. researchgate.net

Upon capturing an electron, the TNI can be unstable and fragment into various anionic species. Computational studies help to understand these complex fragmentation pathways, which often involve the cleavage of multiple bonds and molecular rearrangement. skemman.isresearchgate.net

Table 3: Computationally Studied Anionic Fragments from this compound

Fragment IonFormation ProcessNotes
(CF3)2CN⁻ Simple cleavage of the central N-N bond. researchgate.netObserved at energies below 1 eV and above 2 eV. researchgate.net
CN⁻ Complex rearrangement involving multiple bond cleavages. researchgate.netFormed in a highly energy-selective resonance at 1.35 eV. skemman.isresearchgate.net
CF3⁻ Cleavage of a C-C bond. researchgate.netObserved in resonances at energies above 2 eV. researchgate.net
F⁻ Cleavage of a C-F bond. researchgate.netObserved in resonances at energies above 2 eV. researchgate.net

Density Functional Theory (DFT) and Ab Initio Studies of Reactivity

Both Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the reactivity of this compound. wiley-vch.denih.gov DFT, particularly with hybrid functionals like B3LYP, is frequently used to calculate molecular structures, vibrational frequencies, and reaction energetics due to its balance of computational cost and accuracy. researchgate.netkent.ac.uk Ab initio methods, while often more computationally demanding, can provide highly accurate benchmarks for electronic properties. researchgate.net

Applications of these methods in the study of this compound include:

Geometric and Electronic Structure: DFT calculations, such as those at the B3LYP/6-311++G** level, have been used to determine the molecular geometry of azines, with results showing good agreement with experimental data from X-ray crystallography. researchgate.net

Reaction Pathways: DFT and ab initio methods are used to map the potential energy surfaces of reactions. nih.gov This allows for the calculation of activation barriers and the identification of transition states and intermediates, thereby explaining reaction selectivity and mechanisms, such as in cycloaddition reactions. researchgate.netacs.org

Electron Attachment: As noted previously, ab initio calculations have been crucial in understanding the process of dissociative electron attachment, predicting the adiabatic electron affinity, and describing the significant geometric distortion of the anionic species. researchgate.net These calculations provide a molecular-level picture that explains experimental observations of fragment ion formation. skemman.isresearchgate.net

The synergy between these computational approaches provides a comprehensive understanding of the factors controlling the chemical behavior of this compound, from its ground-state properties to its complex reaction dynamics.

Advanced Spectroscopic Characterization in Hexafluoroacetone Azine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct and Derivative Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of hexafluoroacetone (B58046) azine derivatives in solution. The presence of various NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, allows for a thorough investigation of molecular frameworks.

¹⁹F NMR spectroscopy is particularly crucial in the study of these fluorinated compounds. The ¹⁹F nucleus offers high sensitivity and a broad chemical shift range, making it an excellent probe of the local electronic environment. wikipedia.org The trifluoromethyl (CF₃) groups in hexafluoroacetone azine derivatives typically exhibit chemical shifts in the range of -50 to -70 ppm relative to a trifluoroacetic acid standard. wikipedia.org The precise chemical shift and coupling patterns of the CF₃ groups provide valuable information on their stereochemical environment. For instance, diastereotopic CF₃ groups in chiral adducts will often display distinct signals, which can be further split into quartets due to geminal ¹⁹F-¹⁹F coupling.

¹H and ¹³C NMR spectroscopy provide essential complementary information. In the characterization of pyrazoline derivatives, which are common cycloadducts of azines, ¹H NMR is instrumental in determining the relative stereochemistry of the heterocyclic ring. fip.orgnih.gov The coupling constants between adjacent protons on the pyrazoline ring can definitively establish their cis or trans relationship. The characteristic signals for the pyrazoline ring protons, often designated HA, HB, and HX, typically appear as distinct multiplets due to both geminal and vicinal coupling. fip.orgnih.gov

Research into various pyrazoline derivatives has yielded a wealth of NMR data. For example, the ¹H NMR spectra of 1,3,5-triaryl-2-pyrazolines show characteristic doublet of doublets for the pyrazoline ring protons in the regions of δ 2.98–3.04 (HA), 3.79–3.86 (HB), and 5.37–5.42 (HX) ppm. nih.gov The corresponding carbon atoms in the ¹³C NMR spectra are typically found around δ 42.6 and 67.8 ppm. nih.gov

Representative NMR Data for a Pyrazoline Derivative

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1-Phenyl-3-(2-hydroxyphenyl)-5-phenyl-2-pyrazoline11.10 (s, 1H, OH), 8.10–6.96 (m, 14H, Ar-H), 5.08 (dd, 1H, Hx), 3.90 (dd, 1H, HB), 3.48 (dd, 1H, HA)166.8, 162.2, 146.8, 144.6, 137.9, 129.7, 128.6, 127.8, 127.2, 126.3, 117.4, 116.7, 115.4, 114.8, 113.3, 68.3, 49.0 nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in Polymers and Derivatives

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is indispensable for the identification of functional groups and for gaining insights into the molecular structure of polymers and other derivatives of this compound. wiley.com These methods probe the vibrational energy levels of molecules, each providing a unique molecular fingerprint.

IR spectroscopy is particularly effective for detecting polar functional groups. In the analysis of fluoropolymers, characteristic IR absorption bands can be used to identify various end-groups. For example, carboxylic acid (–COOH) end-groups are identified by a sharp O–H stretching vibration near 3557 cm⁻¹ and a C=O stretching vibration around 1813 cm⁻¹ for the free acid and 1775 cm⁻¹ for the hydrogen-bonded form. 20.210.105 Amide (–CONH₂) end-groups can be identified by their N–H stretching bands at 3555 and 3438 cm⁻¹, a C=O stretching band at 1768 cm⁻¹, and an N–H deformation band at 1587 cm⁻¹. 20.210.105 The strong C–F stretching vibrations, a hallmark of fluorinated compounds, typically dominate the spectrum in the 1000–1400 cm⁻¹ region.

Raman spectroscopy offers complementary information and is especially sensitive to non-polar bonds and symmetric vibrations. photothermal.com This makes it a powerful tool for analyzing the carbon backbone of polymers and for determining the degree of crystallinity. spectroscopyonline.com For example, studies on functionalized celluloses have demonstrated the utility of Raman spectroscopy in identifying and differentiating various substituent groups through their unique marker bands. spectroscopyonline.com While specific Raman data for polymers derived directly from this compound are not extensively reported, the principles established for other fluoropolymers are applicable. C–F vibrations are also Raman active, and changes in the polymer's backbone conformation during polymerization or derivatization would be reflected in the Raman spectrum.

Characteristic IR Absorption Bands for Functional Groups in this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
-COOHO-H stretch (free)3557 20.210.105
C=O stretch (free)1813 20.210.105
-CONH₂N-H stretch3555, 3438 20.210.105
C=O stretch1768 20.210.105
C=N (in pyrazoline)C=N stretch~1600 fip.org
C-N (in pyrazoline)C-N stretch~1250-1320 fip.org
C-FC-F stretch1000-1400General Knowledge

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound derivatives and for deducing their structures by analyzing how they fragment. Electron impact (EI) ionization is a commonly used "hard" ionization technique that induces extensive fragmentation, thereby generating a detailed mass spectrum that serves as a molecular fingerprint. libretexts.org

Although specific mass spectral data for this compound and its simpler derivatives are not widely available in the reviewed literature, the established principles of organic mass spectrometry can be applied. The molecular ion peak (M⁺) is crucial for confirming the molecular weight of the synthesized derivative. The fragmentation of highly fluorinated compounds typically involves the loss of fluorine atoms or trifluoromethyl radicals. For azine-containing structures, cleavage of the N–N single bond and the C=N double bonds are expected to be prominent fragmentation pathways.

For instance, the mass spectra of pyrazoline derivatives often show characteristic fragmentation of the pyrazoline ring, which aids in confirming their structure. nih.gov More complex heterocyclic systems, such as phthalazine-1,4-dione derivatives, exhibit intricate fragmentation patterns involving the loss of small, stable molecules like dinitrogen (N₂) and carbon monoxide (CO), as well as various side chains. raco.cat

A comprehensive table of mass spectral data for this compound derivatives cannot be provided at this time due to a lack of specific experimental data in the surveyed literature.

X-ray Crystallography for Precise Solid-State Structural Determination of this compound Derivatives

X-ray crystallography provides the most definitive structural information for crystalline derivatives of this compound, offering precise measurements of bond lengths, bond angles, and torsional angles in the solid state. This detailed three-dimensional structural data is invaluable for understanding the steric and electronic properties of these molecules and for rationalizing their reactivity.

The scientific literature indicates that X-ray crystallography has been successfully employed to determine the structures of various cycloadducts of this compound. For example, the thermal reaction of this compound with certain olefins yields "criss-cross" addition products, and the structures of some of these have been unambiguously established by X-ray diffraction. rsc.orgresearchgate.net The formation of 1,5-diazabicyclo[3.3.0]octane derivatives through the reaction of azines with dienophiles is another area where X-ray crystallography has been crucial for structural confirmation. scribd.com

Despite these reports, specific and detailed crystallographic data, such as unit cell dimensions, space group information, and comprehensive tables of atomic coordinates or bond lengths for this compound derivatives, are not readily found in the publicly accessible literature. The successful structural elucidation of a complex C₂-symmetric hydrazine (B178648) formed from a crisscross cycloaddition of citronellal (B1669106) azine highlights the potential of this technique for characterizing even intricate derivatives of this compound. researchgate.net

A table of crystallographic data for a specific this compound derivative is not included due to the absence of such detailed information in the reviewed sources.

Future Research Directions and Emerging Areas of Exploration

Development of New Catalytic Systems for Azine Transformations

The transformation of azines, particularly the highly fluorinated hexafluoroacetone (B58046) azine, presents unique challenges and opportunities in catalysis. Future research is increasingly focused on developing novel catalytic systems that can control the reactivity of the C=N bonds and enable new types of transformations beyond classical thermal cycloadditions.

A promising area is the use of silylium (B1239981) ion catalysis for azine activation. core.ac.uk This approach involves the in situ generation of a highly electrophilic silylium catalyst from a Brønsted acid precatalyst, which can activate azines for nucleophilic addition under mild conditions. core.ac.uk This method has been successfully applied to the C4-selective functionalization of pyridines and other azines, suggesting its potential applicability to hexafluoroacetone azine. core.ac.uk The development of new, highly active catalysts, such as oligotrifluoromethylated PADI scaffolds (PhPADI), could further enhance yields and expand the substrate scope. core.ac.uk

Future work will likely explore a broader range of Lewis and Brønsted acid catalysts to modulate the reactivity of this compound. Transition-metal catalysis, which has seen extensive use in C-C and C-N bond formation, represents another frontier. acs.orgnumberanalytics.com Designing catalytic systems based on metals like rhodium, palladium, or copper could unlock novel reaction pathways, such as asymmetric additions and cycloadditions, that are not accessible through thermal methods alone. core.ac.ukacs.org Research into ruthenium complexes with bidentate Schiff base ligands, known to be efficient for various organic syntheses, could also be extended to azine transformations. acs.org The goal is to develop systems that offer high selectivity, operate under mild conditions, and tolerate a wide range of functional groups, thereby complementing traditional activation methods like N-oxide formation. core.ac.uk

Catalytic ApproachPotential Catalyst TypeTargeted TransformationReference
Lewis Acid CatalysisSilylium Ions (e.g., PhPADI, CF3PADI)Nucleophilic Addition, C-H Functionalization core.ac.uk
Transition-Metal CatalysisPalladium, Rhodium, Copper ComplexesAsymmetric Cycloadditions, Cross-Coupling core.ac.ukacs.org
OrganocatalysisChiral Brønsted AcidsEnantioselective Additions core.ac.uk

Design and Synthesis of Advanced Functional Materials (excluding biological and medical applications)

The unique electronic properties and the high fluorine content of this compound make it an attractive building block for advanced functional materials with tailored characteristics. cymitquimica.com Its utility in cycloaddition reactions is a key enabler for creating complex polymer architectures. researchgate.net

Research is ongoing in the synthesis of novel polymers. This compound is a key monomer in "criss-cross" cycloaddition polymerization with diisocyanates to form soluble polymers with exclusively isocyanate end groups, a feature that is independent of monomer stoichiometry. researchgate.net This controlled synthesis allows for the creation of well-defined prepolymers that can be used as hard segments in segmented block copolymers, leading to materials with elastomeric properties. researchgate.net Furthermore, its use in cycloaddition reactions is being explored for the synthesis of dendritic and hyperbranched polymers. researchgate.nettu-dresden.de

Another significant area of exploration is in surface modification. The gas-phase reaction of this compound with vinyl-terminated self-assembled monolayers (SAMs) allows for the direct grafting of bis(trifluoromethyl)methylene groups. acs.orgnih.gov This C-C bond-forming reaction on a surface is a clean method for creating films with terminal CF3 groups, which can dramatically alter surface properties like hydrophobicity. acs.orgnih.govacs.org

Future efforts will likely focus on creating materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. cymitquimica.comacs.org The high fluorine content is known to impart low refractive indices and high hydrophobicity. acs.org By incorporating this compound into different polymer backbones, such as polyolefins or poly(styrenes), researchers can fine-tune these properties for applications in advanced coatings, membranes, and optoelectronic devices. researchgate.netacs.org The synthesis of advanced materials like nanoglasses and high entropy oxides, currently an area of intense research, could potentially incorporate fluorinated building blocks derived from this compound to achieve novel properties. beilstein-institut.de

Material TypeSynthetic MethodKey Feature/PropertyReference
Soluble Polymers"Criss-Cross" Cycloaddition PolymerizationIsocyanate telechelic polymers researchgate.net
Elastomeric CopolymersSegmented Block CopolymerizationHigh elongation and tensile strength researchgate.net
Dendritic/Hyperbranched PolymersCycloaddition ReactionsControlled branching researchgate.nettu-dresden.de
Modified Surfaces (SAMs)Gas-Phase C-C Bond FormationTerminal CF3 groups, hydrophobicity acs.orgnih.gov
Fluorinated PolymersC1 Polymerization of derivativesHigh thermal stability, chemical resistance acs.org

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry)

The integration of this compound chemistry with modern synthetic methodologies like flow chemistry and green chemistry principles is crucial for developing safer, more efficient, and sustainable processes. vapourtec.comcinz.nz

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and easier scalability. researchgate.netchemanager-online.com While research has demonstrated the successful continuous heterogeneous synthesis of hexafluoroacetone (a key precursor to the azine), future work will extend this methodology to the synthesis of the azine itself and its subsequent transformations. researchgate.net Packing reactor columns with heterogeneous catalysts for azine reactions in a flow system could improve catalyst reusability and simplify product purification, aligning with green chemistry principles. cinz.nz The ability to safely handle reactive intermediates and conduct highly exothermic reactions in small, controlled reactor volumes makes flow chemistry particularly suitable for energetic fluorine chemistry. chemanager-online.com

Green chemistry principles are increasingly guiding synthetic design. numberanalytics.comsolubilityofthings.com This includes maximizing atom economy, using renewable feedstocks, and employing safer solvents. solubilityofthings.comopcw.org Research into hexafluoroacetone derivatives already employs green solvents like hexafluoroisopropanol (HFIP) to facilitate reactions without additional catalysts. rsc.org Future directions will involve designing catalytic cycles for azine transformations that minimize waste and energy consumption. numberanalytics.comorientjchem.org For instance, developing reactions that proceed under ambient temperature and pressure, or using mechanochemical methods like "Grindstone Chemistry" which can proceed without solvents, are promising avenues. researchgate.netrasayanjournal.co.in

MethodologyApplication to this compound ChemistryKey AdvantagesReference
Flow ChemistryContinuous synthesis of the azine and its derivativesEnhanced safety, scalability, improved process control cinz.nzresearchgate.netchemanager-online.com
Green CatalysisUse of reusable heterogeneous catalysts in flow reactorsWaste reduction, improved catalyst lifetime numberanalytics.comcinz.nz
Safer SolventsUtilizing solvents like HFIP or supercritical CO2Reduced toxicity, minimal environmental impact rsc.orgorientjchem.org
Energy EfficiencyDesigning reactions at ambient temperature and pressureLower energy costs, reduced carbon footprint researchgate.netsolubilityofthings.com

Advanced Computational Chemistry for Predictive Reaction Design and Property Optimization

Advanced computational chemistry is becoming an indispensable tool for understanding the complex reactivity of this compound and for designing new reactions and materials with desired properties.

Density Functional Theory (DFT) calculations have already been employed to study the molecular structure, E/Z-isomerism, and conformation of this compound and related compounds. researchgate.net These studies provide fundamental insights into the stability of different isomers and conformers. researchgate.net Computational methods have also been used to investigate the mechanism of its cycloaddition reactions and the tautomeric equilibria of its products. researchgate.net Future research will apply more advanced computational models, such as Distortion/Interaction Activation Strain (DIAS) analysis, to gain a deeper understanding of reaction barriers and regioselectivity, as has been done for related fluorinated compounds like hexafluoropropylene oxide. nih.gov

A significant emerging area is the use of computational chemistry for the de novo design of catalysts and for predicting the outcomes of unknown reactions. By simulating the interaction between this compound and potential catalysts, researchers can screen for promising candidates before committing to laboratory synthesis. nih.gov This predictive power accelerates the discovery of new catalytic systems for azine transformations.

Furthermore, machine learning algorithms are being integrated with experimental chemistry to optimize reaction conditions. For example, Bayesian Optimization has been successfully used to find the optimal conditions for the continuous flow synthesis of hexafluoroacetone, balancing conversion rates with energy efficiency. researchgate.net This approach can be extended to the optimization of polymerization reactions involving this compound to control polymer properties like molecular weight and branching. Computational tools are also vital for predicting the properties of new materials. By calculating electronic structure, band gaps, and other physical parameters, scientists can forecast the performance of novel polymers and surface coatings derived from this compound before they are synthesized. uni-potsdam.de

Computational MethodApplication AreaGoalReference
Density Functional Theory (DFT)Reaction Mechanism StudiesElucidate transition states, intermediates, and selectivity researchgate.netnih.gov
Distortion/Interaction Strain AnalysisReactivity AnalysisUnderstand origins of reaction barriers and regioselectivity nih.gov
Machine Learning (e.g., Bayesian Optimization)Process OptimizationRapidly find optimal reaction conditions (temperature, flow rate, etc.) researchgate.net
Molecular Dynamics / QMMMMaterials Property PredictionSimulate polymer conformations and predict bulk properties researchgate.net

Q & A

Q. What experimental precautions are critical when handling Hexafluoroacetone azine due to its reactivity?

this compound reacts vigorously with water, releasing heat and forming hydrates. Researchers must use anhydrous conditions, inert atmospheres (e.g., nitrogen/argon), and corrosion-resistant equipment. Storage should be in sealed containers away from moisture, oxidizing agents (e.g., peroxides), and strong acids. Compatibility testing with solvents like DMF or acetonitrile is advised to avoid unintended side reactions .

Q. Which analytical techniques are optimal for characterizing this compound and its derivatives?

Gas chromatography-mass spectrometry (GC-MS) is effective for purity assessment, especially when derivatizing volatile hydrates. Nuclear magnetic resonance (NMR) (¹⁹F and ¹H) identifies structural features, while FT-IR confirms functional groups (e.g., C=N-N=C stretching at ~1600 cm⁻¹). X-ray crystallography resolves stereochemistry in cycloadducts .

Q. How can researchers mitigate occupational exposure risks during in vivo toxicity studies?

Follow NIOSH guidelines: use fume hoods, PPE (nitrile gloves, respirators with organic vapor cartridges), and real-time air monitoring. Hexafluoroacetone’s MAC (0.7 mg/m³, 8-hour TWA) should not be exceeded. Emergency protocols must address CNS depression and testicular toxicity risks observed in rodents at ≥11 mg/kg .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in “criss-cross” cycloadditions with alkynes?

The C=N-N=C moiety acts as a 1,3-dipole, reacting with alkynes (e.g., phenylacetylene) to form dihydropyrazolopyrazoles. Computational studies (DFT) suggest a concerted [3+2] pathway with asynchronous transition states. Thermal or photolytic conditions drive aromatization to unsaturated azines, critical for heterocyclic drug scaffolds .

Q. How do conflicting NOAEL values for testicular toxicity in rodent models inform risk assessment?

Discrepancies arise from hydration states (sesqui- vs. trihydrate) and exposure routes. For example, dermal NOAEL in rats is 11 mg/kg, while inhalation NOAEL is 6.9 mg/m³. Researchers must standardize hydrate forms, use pharmacokinetic models (e.g., PBPK), and cross-validate with histopathology (spermatid/spermatocyte degeneration) .

Q. What strategies optimize this compound’s stability in catalytic applications?

Stabilize via coordination with Lewis acids (e.g., BF₃) or encapsulation in MOFs to prevent hydrolysis. Kinetic studies under varying pH (1–14) and temperature (25–100°C) can identify degradation thresholds. In situ FT-IR monitors hydrate formation, guiding solvent selection (e.g., dry THF over aqueous systems) .

Q. How can contradictory data on acute toxicity (LC₅₀) across species be reconciled?

Species-specific metabolic pathways (e.g., glutathione conjugation in primates vs. rodents) and hydration kinetics affect LC₅₀. Apply interspecies extrapolation factors (e.g., 10× for rat-to-human) and compare with AEGL tiers (e.g., 1.7 ppm for 10-minute exposure). Use in vitro models (human lung cells) to supplement in vivo data .

Methodological Guidelines

  • Synthetic Protocols : Prioritize anhydrous Schlenk techniques for azine synthesis .
  • Toxicity Screening : Combine OECD 407 (28-day repeated dose) with lipidomic profiling to assess sterol metabolism disruptions .
  • Data Validation : Cross-reference CAS 684-16-2 studies with EPA/NIOSH hazard assessments to resolve inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexafluoroacetone azine
Reactant of Route 2
Reactant of Route 2
Hexafluoroacetone azine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.